![molecular formula C10H8BrF3N2OS B1430406 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1427460-45-4](/img/structure/B1430406.png)
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Overview
Description
The compound “2-Bromo-5-trifluoromethoxyphenylboronic acid” has a CAS Number of 957034-55-8 and a molecular weight of 284.83 . Another related compound, “4-Bromo-2-(trifluoromethoxy)aniline”, has a CAS Number of 175278-09-8 and a molecular weight of 256.02 .
Molecular Structure Analysis
The molecular formula of “4-Bromo-2-(trifluoromethoxy)aniline” is C7H5BrF3NO . For “2-Bromo-4’-(trifluoromethoxy)acetophenone”, the molecular formula is C9H6BrF3O2 .Physical And Chemical Properties Analysis
The compound “4-Bromo-2-(trifluoromethoxy)aniline” has a molecular weight of 256.02 and a boiling point of 350.1±42.0 °C . The density is 1.485±0.06 g/cm3 at 20 °C .Scientific Research Applications
Pharmaceutical Research
Thiazole derivatives are known for their therapeutic potential and are often explored for drug development. The compound could be investigated for its pharmacological properties, such as its potential use as an antibacterial agent , or its efficacy in treating various diseases due to the structural significance of thiazole in medicinal chemistry .
Agricultural Chemistry
Thiazole compounds have been utilized in the development of agrochemicals. Research could be conducted to assess the compound’s utility as a pesticide or herbicide, potentially offering a new solution for crop protection .
Material Science
The unique structure of thiazole derivatives makes them suitable for material science applications. This compound could be studied for its properties when used in the synthesis of novel materials or coatings with specific desired characteristics .
Green Chemistry
With an increasing focus on sustainable practices, this compound might be explored within green chemistry initiatives, particularly in developing environmentally friendly synthetic routes or catalysts .
Optoelectronics
Given the interest in thiazole derivatives for optoelectronic applications, such as in the creation of semiconductors or LEDs, this compound could be part of research aimed at improving the efficiency and performance of these devices .
Antimicrobial and Antioxidant Studies
Thiazole derivatives have shown promise as antimicrobial and antioxidant agents. The compound could be included in studies to evaluate its effectiveness against various pathogens and its potential role in oxidative stress mitigation .
Safety And Hazards
properties
IUPAC Name |
N-[4-bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3N2OS/c11-6-1-2-7(16-9-15-3-4-18-9)8(5-6)17-10(12,13)14/h1-2,5H,3-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIQQGCDMMZZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC2=C(C=C(C=C2)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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